molecular formula C13H13BO4 B3240885 3-Methoxy-4-phenoxyphenylboronic acid CAS No. 1449001-29-9

3-Methoxy-4-phenoxyphenylboronic acid

Cat. No.: B3240885
CAS No.: 1449001-29-9
M. Wt: 244.05 g/mol
InChI Key: HFMYVGCFUMMICB-UHFFFAOYSA-N
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Description

3-Methoxy-4-phenoxyphenylboronic acid: is an organoboron compound with the molecular formula C13H13BO4. It is a boronic acid derivative that features both methoxy and phenoxy substituents on a phenyl ring. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methoxy-4-phenoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-methoxy-4-phenoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 3-Methoxy-4-phenoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be used to develop inhibitors for specific enzymes involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and as intermediates in the synthesis of fine chemicals .

Mechanism of Action

The primary mechanism of action for 3-Methoxy-4-phenoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The reaction proceeds through three main steps:

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Phenoxyphenylboronic acid

Comparison: 3-Methoxy-4-phenoxyphenylboronic acid is unique due to the presence of both methoxy and phenoxy groups on the phenyl ring. This dual substitution can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to 4-Methoxyphenylboronic acid and 3-Methoxyphenylboronic acid, the additional phenoxy group in this compound can provide enhanced stability and different electronic properties .

Properties

IUPAC Name

(3-methoxy-4-phenoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO4/c1-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMYVGCFUMMICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC2=CC=CC=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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